molecular formula C8H9N3O B15332714 6-Methoxypyrazolo[1,5-A]pyridin-5-amine

6-Methoxypyrazolo[1,5-A]pyridin-5-amine

Cat. No.: B15332714
M. Wt: 163.18 g/mol
InChI Key: YUJFZGRTNWMPGO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Methoxypyrazolo[1,5-A]pyridin-5-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable precursor, such as a pyrazole derivative, with a methoxy-substituted pyridine . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

6-Methoxypyrazolo[1,5-A]pyridin-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Methoxypyrazolo[1,5-A]pyridin-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxypyrazolo[1,5-A]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

6-Methoxypyrazolo[1,5-A]pyridin-5-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-methoxypyrazolo[1,5-a]pyridin-5-amine

InChI

InChI=1S/C8H9N3O/c1-12-8-5-11-6(2-3-10-11)4-7(8)9/h2-5H,9H2,1H3

InChI Key

YUJFZGRTNWMPGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=CC=N2)C=C1N

Origin of Product

United States

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